molecular formula C17H20N2O9S B1211396 4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline

4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline

Cat. No.: B1211396
M. Wt: 428.4 g/mol
InChI Key: NDDOUBGQRWFVQM-QWHCGFSZSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Sp-722 are not widely documented in public literature. it is known that the compound can be synthesized through organic synthesis techniques involving the reaction of glutamic acid derivatives . Industrial production methods for Sp-722 would likely involve large-scale organic synthesis processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Sp-722 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sp-722 could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .

Comparison with Similar Compounds

Sp-722 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:

    5-Fluorouracil: A pyrimidine analog that also inhibits thymidylate synthase but through a different mechanism.

    Methotrexate: An antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase activity.

    Raltitrexed: A quinazoline-based inhibitor of thymidylate synthase.

These compounds share some similarities with Sp-722 in terms of their targets and therapeutic applications but differ in their chemical structures and specific mechanisms of action .

Properties

Molecular Formula

C17H20N2O9S

Molecular Weight

428.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2R)-2-carboxypyrrolidin-1-yl]sulfonylbenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C17H20N2O9S/c20-14(21)8-7-12(16(23)24)18-15(22)10-3-5-11(6-4-10)29(27,28)19-9-1-2-13(19)17(25)26/h3-6,12-13H,1-2,7-9H2,(H,18,22)(H,20,21)(H,23,24)(H,25,26)/t12-,13+/m0/s1

InChI Key

NDDOUBGQRWFVQM-QWHCGFSZSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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